molecular formula C11H8ClF3N2 B15335209 5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole

5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B15335209
M. Wt: 260.64 g/mol
InChI Key: DLIIPQIPRWUUJX-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a trifluoromethyl-substituted phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key factors include the selection of suitable solvents, reaction temperatures, and purification techniques to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Pyrazoline derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom and pyrazole ring may also contribute to binding interactions with target proteins, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-Chloro-1-methyl-3-phenyl-1H-pyrazole
  • 5-Chloro-1-methyl-3-(4-fluorophenyl)-1H-pyrazole

Uniqueness

5-Chloro-1-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H8ClF3N2

Molecular Weight

260.64 g/mol

IUPAC Name

5-chloro-1-methyl-3-[3-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C11H8ClF3N2/c1-17-10(12)6-9(16-17)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3

InChI Key

DLIIPQIPRWUUJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

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